

# Application of EBI2 in Autoimmune Disease Models: Application Notes and Protocols

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## Introduction

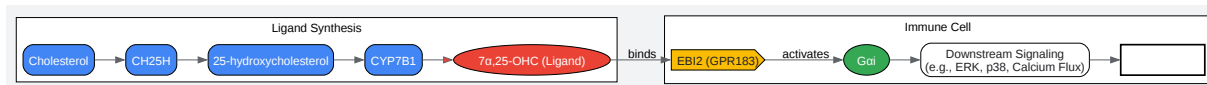
EBI2 (Epstein-Barr virus-induced G protein-coupled receptor 2), also known as GPR183, is a chemotactic receptor that plays a critical role in regulating immune cell migration and positioning. Its endogenous ligands are oxysterols, primarily 7 $\alpha$ ,25-dihydroxycholesterol (7 $\alpha$ ,25-OHC). The EBI2/oxysterol signaling axis is integral to the orchestration of adaptive immune responses. Dysregulation of this pathway has been implicated in the pathogenesis of several autoimmune diseases, making EBI2 a promising therapeutic target.

These application notes provide an overview of the role of EBI2 in key autoimmune disease models and offer detailed protocols for their induction and analysis.

## EBI2 Signaling Pathway

The EBI2 signaling cascade is initiated by the binding of its oxysterol ligand, 7 $\alpha$ ,25-OHC. This ligand is synthesized from cholesterol by the sequential action of the enzymes Cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol 7-alpha-hydroxylase (CYP7B1). Upon ligand binding, EBI2, a G $\alpha$ i-coupled receptor, initiates downstream signaling that leads to cell

migration. This pathway is crucial for the precise positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs.[1][2] In the context of autoimmunity, this signaling can direct pathogenic immune cells to sites of inflammation.[3][4]



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EB12 Signaling Pathway

## Application in Autoimmune Disease Models

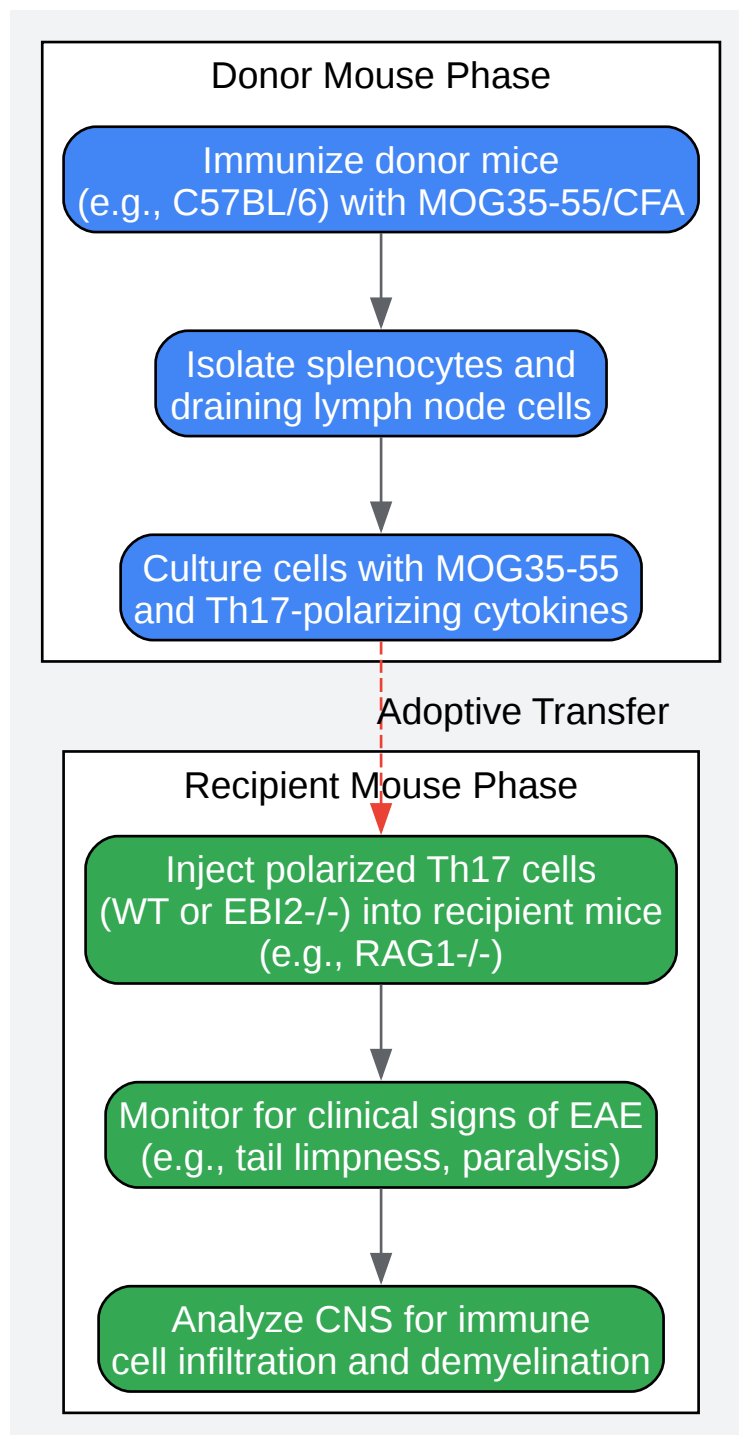
### Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

EB12 is highly expressed in immune cells within multiple sclerosis lesions.[3][4] In the EAE model, the EB12/oxysterol axis is upregulated in the central nervous system (CNS), promoting the migration of encephalitogenic T cells, particularly Th17 cells, into the CNS.[3][5]

Experimental Data:

Model Type	Genotype/Treatment	Key Findings	Reference
Transfer EAE	Adoptive transfer of EBI2-deficient Th17 cells	Delayed onset of EAE compared to wild-type Th17 cells. Reduced numbers of CD4+ T cells in the CNS.[5]	[5]
Active EAE	Wild-type mice	Increased expression of CH25H by microglia and CYP7B1 by CNS-infiltrating immune cells during EAE.[3]	[3]

#### Experimental Workflow: Transfer EAE Model



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## Transfer EAE Workflow

### Protocol: Induction of Transfer EAE

- Immunization of Donor Mice:

- Anesthetize female C57BL/6 donor mice (8-12 weeks old).
- Inject subcutaneously at two sites on the flank with 100  $\mu$ l of an emulsion containing 100  $\mu$ g MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/ml Mycobacterium tuberculosis.
- T Cell Isolation and Polarization:
  - Ten days post-immunization, euthanize donor mice and prepare single-cell suspensions from spleens and draining lymph nodes.
  - Culture cells at  $2 \times 10^6$  cells/ml in the presence of 20  $\mu$ g/ml MOG35-55, 20 ng/ml IL-23, and 20 ng/ml IL-1 $\beta$  for 3 days to generate Th17-polarized cells.
- Adoptive Transfer:
  - Harvest the polarized T cells and wash with PBS.
  - Inject  $1-2 \times 10^7$  cells intravenously into recipient mice (e.g., RAG1-deficient mice).
- Clinical Scoring:
  - Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
- Histological and Cellular Analysis:
  - At the peak of disease, or a specified time point, perfuse mice with PBS and harvest brain and spinal cord for histological analysis (e.g., H&E, Luxol Fast Blue staining) and flow cytometry to quantify infiltrating immune cell populations.

## Inflammatory Bowel Disease (IBD) Models

EBI2 has been identified as a risk gene for IBD.[6] In mouse models of colitis, the EBI2/oxysterol axis is induced in the inflamed colon. EBI2 plays a role in the formation of colonic lymphoid structures.[6]

## Experimental Data:

Model Type	Genotype	Key Findings	Reference
IL-10 Knockout Colitis	EBI2 <sup>-/-</sup> IL-10 <sup>-/-</sup> (male)	Decreased inflammation and histological score compared to IL-10 <sup>-/-</sup> mice.[6]	[6]
DSS-Induced Colitis	EBI2 <sup>-/-</sup>	No significant difference in disease severity compared to wild-type mice. However, EBI2 <sup>-/-</sup> mice formed significantly fewer colonic lymphoid structures. [6]	[6]

## Protocol: DSS-Induced Colitis

- Induction of Acute Colitis:
  - Administer 2.5-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water of C57BL/6 mice (8-12 weeks old) for 5-7 days.
- Monitoring Disease Activity:
  - Record body weight, stool consistency, and presence of blood in the stool daily.
  - Calculate a Disease Activity Index (DAI) based on these parameters.
- Sample Collection and Analysis:
  - At the end of the treatment period, euthanize the mice.
  - Measure colon length and weight.

- Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
- Isolate lamina propria lymphocytes for flow cytometric analysis or cytokine profiling.

## Systemic Lupus Erythematosus (SLE) Models

In a pristane-induced model of lupus, macrophage-specific deletion of EBI2 exacerbates the disease.[7] EBI2-deficient macrophages produce higher levels of pro-inflammatory chemokines and cytokines, leading to increased infiltration of myeloid cells and lymphocytes.[7] This suggests a protective role for EBI2 in macrophages in the context of lupus.[7]

Experimental Data:

Model Type	Genotype	Key Findings	Reference
TMPD-Induced Lupus	EBI2 conditional knockout in myeloid cells (Ebi2-cKO)	Increased infiltration of monocytes, neutrophils, CD8+ T cells, and B cells into the peritoneal cavity. [7] Increased expression of chemokines (e.g., Cxcl10, Ccl2) in peritoneal monocytes. [7]	[7]

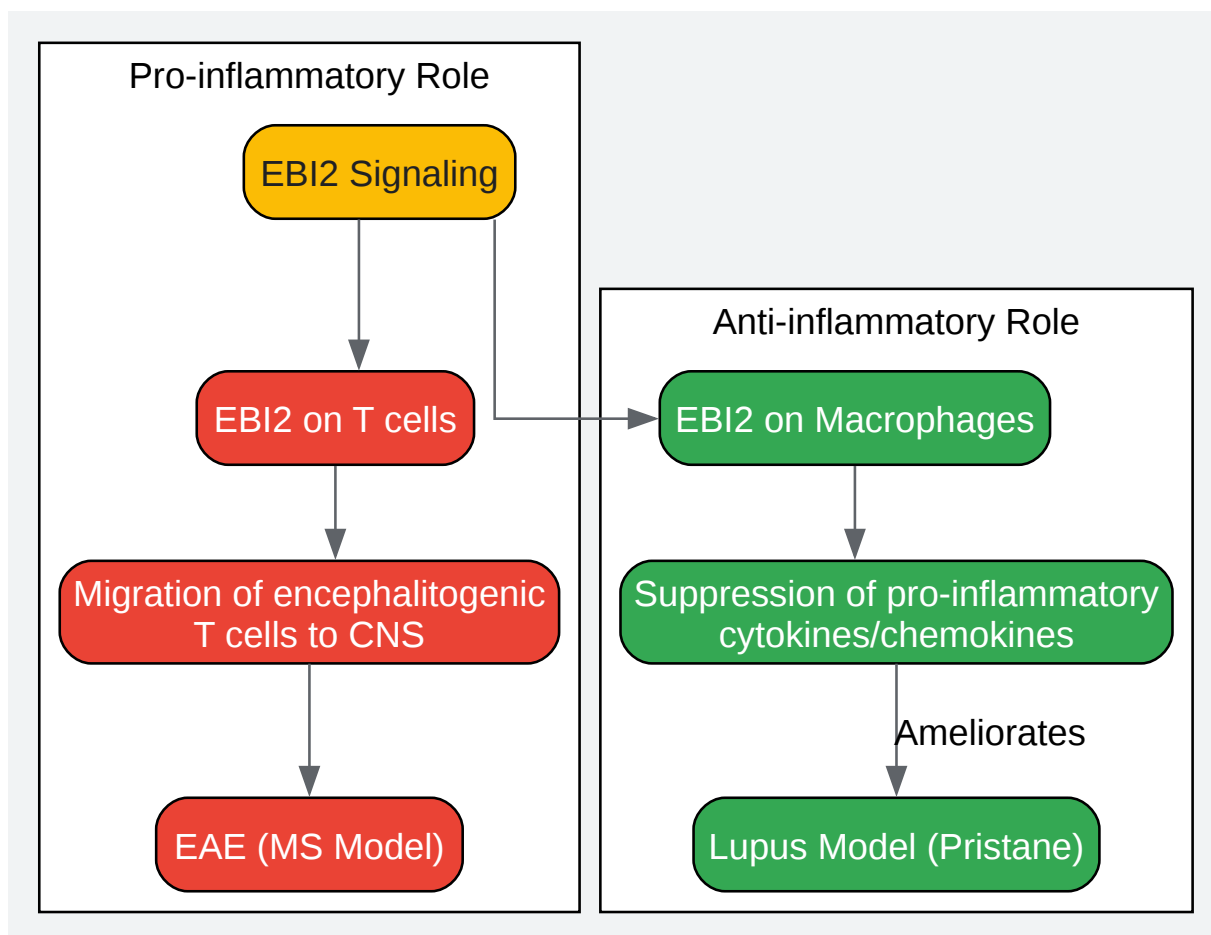
Protocol: Pristane-Induced Lupus

- Induction of Lupus:
  - Administer a single intraperitoneal injection of 0.5 ml of pristane (2,6,10,14-tetramethylpentadecane) to adult female mice (e.g., BALB/c or C57BL/6).[8]
- Long-term Monitoring:

- Monitor mice for several months for the development of lupus-like symptoms, including autoantibody production and glomerulonephritis.
- Serological Analysis:
  - Collect serum periodically to measure levels of autoantibodies, such as anti-dsDNA and anti-Sm antibodies, by ELISA.[8]
- Analysis of Immune Cell Populations:
  - At the experimental endpoint, harvest peritoneal cells, spleen, and other relevant organs.
  - Use flow cytometry to quantify different immune cell populations.
- Histopathology:
  - Collect kidneys for histological analysis to assess for immune complex deposition and glomerulonephritis.

## Logical Relationship of EBI2's Role in Autoimmunity

The role of EBI2 in autoimmunity is context-dependent, varying with the specific disease model and the immune cell types involved. In some conditions, like EAE, EBI2 appears to be pro-inflammatory by guiding pathogenic cells to target tissues. In contrast, in the pristane-induced lupus model, EBI2 signaling in macrophages seems to have a protective, anti-inflammatory role.



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## Dual Roles of EBI2 in Autoimmunity

### Conclusion

The EBI2/oxysterol signaling axis is a significant modulator of immune responses in various autoimmune disease models. Its role can be either pathogenic or protective depending on the specific disease context and the cell type in which it is expressed. The detailed protocols and data presented here provide a framework for researchers to investigate the function of EBI2 and to evaluate the therapeutic potential of targeting this pathway in autoimmune and inflammatory disorders.

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